N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
Overview
Description
N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as E7046, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases and cancer. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in the regulation of inflammation and immune responses.
Mechanism of Action
E7046 works by inhibiting the activity of N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, an enzyme that plays a key role in the regulation of inflammation and immune responses. By blocking this compound, E7046 reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and immune cell activation. In addition, E7046 has been shown to have anti-tumor activity through the inhibition of this compound in cancer cells.
Biochemical and Physiological Effects:
E7046 has been shown to have a number of biochemical and physiological effects, including a reduction in inflammation, a decrease in immune cell activation, and an inhibition of tumor growth. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using E7046 in lab experiments is its potent and selective inhibition of N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, which allows for the specific targeting of this enzyme in a variety of cell types and tissues. In addition, E7046 has been shown to have a favorable safety profile, making it a promising candidate for further development. However, one limitation of using E7046 in lab experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain assays.
Future Directions
There are several future directions for the development and application of E7046. One area of interest is the potential use of E7046 in combination with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor response. In addition, further studies are needed to determine the optimal dosing and administration of E7046 in humans, as well as its potential efficacy in a variety of inflammatory diseases and cancer types. Finally, the development of more potent and selective N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide inhibitors, based on the structure of E7046, may lead to the discovery of new therapeutic agents for the treatment of a variety of diseases.
Scientific Research Applications
E7046 has been extensively studied for its potential therapeutic applications in a variety of inflammatory diseases and cancer. In preclinical studies, it has been shown to effectively reduce inflammation and tumor growth in animal models. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(N-methylsulfonylanilino)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-29-22-15-13-20(14-16-22)24-23(26)19-11-9-18(10-12-19)17-25(30(2,27)28)21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEHALDCMKKZNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.